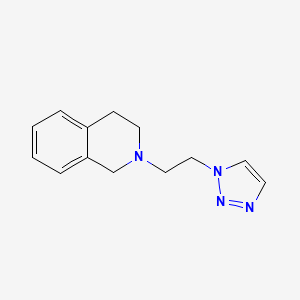

2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring structure containing two carbon atoms and three nitrogen atoms . The triazole ring is known for its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This reaction is part of the “Click” chemistry, a term used to describe reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents .Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives is characterized by the presence of a triazole ring, which can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . The presence of unpaired electrons on the nitrogen atom of the triazole ring also enhances its biological spectrum .Chemical Reactions Analysis

1,2,3-Triazole derivatives can undergo various chemical reactions due to the presence of multiple reactive sites. For instance, they can participate in Suzuki–Miyaura cross-coupling reactions in aqueous medium . The triazole ring itself is also capable of engaging in a variety of chemical reactions due to its unique structure .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazole derivatives can vary widely depending on their specific structure. For instance, the compound “2-(4-Ethyl-1H-1,2,3-triazol-1-yl)ethylamine” has a linear formula of C6H12N4 and is a solid at room temperature .Aplicaciones Científicas De Investigación

Tetrahydroisoquinoline Alkaloids and Cancer Research

Tetrahydroisoquinoline alkaloids, such as Ecteinascidin 743 (ET-743), have been investigated for their potential in cancer therapy. ET-743, derived from marine organisms, exhibits cytotoxic activity by binding to DNA in the minor groove, showing promise in treating solid malignancies. A phase I study highlighted its schedule-dependent toxicity, suggesting a need for optimized administration schedules to maximize safety and efficacy (Ryan et al., 2001).

Metabolism and Pharmacokinetics of Tetrahydroisoquinoline Derivatives

Research on tetrahydroisoquinoline derivatives, such as Almorexant, a dual orexin receptor antagonist, has focused on their metabolism, disposition, and elimination in humans. This study detailed the extensive metabolization of Almorexant and its excretion, primarily through feces, after oral administration, contributing to our understanding of the pharmacokinetics of similar compounds (Dingemanse et al., 2013).

Tetrahydroisoquinoline in the Context of Alcohol Consumption and Metabolism

Tetrahydroisoquinoline derivatives have been identified in the context of alcohol consumption, where they might play a role in alcohol-related disorders. For instance, studies have found elevated levels of dopamine-related tetrahydroisoquinolines in the urine of alcoholics, suggesting these compounds may be biomarkers for alcohol consumption and its metabolic effects (Collins et al., 1979).

Mecanismo De Acción

Target of Action

Compounds containing the 1,2,3-triazole moiety are known to interact with a variety of biological targets due to their ability to form hydrogen bonds and engage in dipole-dipole and π-stacking interactions .

Mode of Action

It is known that the nitrogen atoms of the 1,2,3-triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function .

Biochemical Pathways

Compounds containing the 1,2,3-triazole moiety have been shown to inhibit the carbonic anhydrase-ii enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and is involved in various physiological processes.

Pharmacokinetics

1,2,3-triazole compounds are known for their stability against metabolic degradation, which contributes to their bioavailability .

Result of Action

Compounds containing the 1,2,3-triazole moiety have been associated with a range of biological activities, including antimicrobial, antiviral, antioxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial effects .

Safety and Hazards

The safety and hazards associated with 1,2,3-triazole derivatives can also vary depending on their specific structure. For example, “2-(4-Ethyl-1H-1,2,3-triazol-1-yl)ethylamine” is classified as a skin sensitizer and an eye irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Given the broad range of biological activities exhibited by 1,2,3-triazole derivatives, there is significant interest in further exploring their potential applications in medicinal chemistry. Future research directions may include the design and synthesis of novel 1,2,3-triazole derivatives, investigation of their biological activities, and optimization of their properties for specific applications .

Propiedades

IUPAC Name |

2-[2-(triazol-1-yl)ethyl]-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-2-4-13-11-16(7-5-12(13)3-1)9-10-17-8-6-14-15-17/h1-4,6,8H,5,7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQMSYKKOPLYBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCN3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961232.png)

![2-{2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]ethoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2961244.png)

![(3S,10R,13S)-17-Benzoimidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/no-structure.png)

![4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione hydrochloride](/img/structure/B2961248.png)

![2-Chloro-N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]propanamide](/img/structure/B2961250.png)

![Ethyl 6-acetamido-2-methyl-7-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2961252.png)